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Compound of Interest

Compound Name: (R)-Linalyl acetate

Cat. No.: B100108 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-Linalyl acetate is a naturally occurring monoterpene ester and a valuable chiral building

block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity is

often crucial for biological activity and desired product specifications. This document provides

detailed application notes and protocols for the principal methods of synthesizing enantiopure

(R)-linalyl acetate, focusing on enzymatic kinetic resolution and asymmetric synthesis routes.

The information is intended to provide researchers with a practical guide to producing this

important chiral compound.

Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the key methods used in the synthesis of

enantiopure (R)-linalool, the direct precursor to (R)-linalyl acetate.
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Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of (±)-Linalool
via Transesterification
This protocol describes the kinetic resolution of racemic linalool using an immobilized lipase to

selectively acylate the (S)-enantiomer, leaving the desired (R)-linalool unreacted.

Materials:

(±)-Linalool

Immobilized Candida antarctica lipase B (e.g., Novozym 435) or Pseudomonas cepacia

lipase (e.g., Amano PS)

Vinyl acetate
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Hexane (anhydrous)

Sodium sulfate (anhydrous)

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography

Procedure:

Reaction Setup: To a solution of racemic linalool (1.0 g, 6.48 mmol) in anhydrous hexane (20

mL) in a sealed flask, add vinyl acetate (1.12 g, 13.0 mmol, ~2 equivalents).

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).

Incubation: Stir the suspension at a constant temperature (e.g., 40°C) and monitor the

reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50%

conversion to achieve high enantiomeric excess for both the remaining alcohol and the

formed acetate. This may take between 4 to 24 hours depending on the enzyme and

conditions.

Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme

can be washed with hexane, dried, and stored for reuse.

Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains

(R)-linalool and (S)-linalyl acetate. Separate the two compounds by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexane.

Analysis: Determine the enantiomeric excess of the purified (R)-linalool and (S)-linalyl

acetate using chiral HPLC or GC.[7][8][9]

Method 2: Asymmetric Synthesis of (R)-Linalool from
Geraniol
This protocol outlines the synthesis of (R)-linalool starting from the achiral precursor geraniol,

via a Sharpless asymmetric epoxidation followed by a two-step conversion of the resulting

epoxy alcohol.
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Part A: Sharpless Asymmetric Epoxidation of Geraniol

Materials:

Geraniol

Titanium(IV) isopropoxide (Ti(OiPr)₄)

(+)-Diethyl tartrate ((+)-DET)

tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)

Dichloromethane (CH₂Cl₂, anhydrous)

3Å Molecular sieves (activated powder)

Procedure:

Catalyst Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

argon), dissolve activated 3Å molecular sieves (0.5 g) in anhydrous CH₂Cl₂ (20 mL) and cool

to -20°C. Add Ti(OiPr)₄ (0.5 mL, 1.7 mmol) followed by (+)-DET (0.35 mL, 2.0 mmol). Stir for

30 minutes.

Substrate Addition: Add geraniol (2.6 g, 16.8 mmol) to the catalyst mixture.

Epoxidation: Add TBHP (e.g., 5.5 M in decane, 6.1 mL, 33.6 mmol) dropwise while

maintaining the temperature at -20°C.

Reaction Monitoring: Stir the reaction at -20°C and monitor by TLC. The reaction is typically

complete within 4-6 hours.

Quenching: Quench the reaction by adding water (5 mL) and allowing the mixture to warm to

room temperature. Stir for 1 hour.

Work-up: Filter the mixture through Celite, washing with CH₂Cl₂. Dry the organic phase with

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude

(2S,3S)-2,3-epoxygeraniol. This can be purified by column chromatography.
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Part B: Conversion to (R)-Linalool

This part involves a two-step process: tosylation of the primary alcohol and subsequent

reduction with a hydride reagent which opens the epoxide ring.

Materials:

(2S,3S)-2,3-Epoxygeraniol

p-Toluenesulfonyl chloride (TsCl)

Pyridine (anhydrous)

Lithium aluminum hydride (LiAlH₄)

Diethyl ether or THF (anhydrous)

Procedure:

Tosylation: Dissolve the epoxygeraniol from Part A in anhydrous pyridine and cool to 0°C.

Add TsCl portion-wise and stir until the reaction is complete (monitored by TLC).

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the

organic layer with cold, dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous

Na₂SO₄, filter, and concentrate to yield the tosylate.

Reductive Ring Opening: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous

diethyl ether at 0°C. Add a solution of the tosylate in diethyl ether dropwise.

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until

complete. Carefully quench the reaction by the sequential addition of water, 15% NaOH

solution, and water.

Final Work-up: Filter the resulting solids and wash with diethyl ether. Dry the combined

organic phases and concentrate under reduced pressure. Purify the crude product by

column chromatography to obtain enantiopure (R)-linalool.
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Method 3: Acetylation of (R)-Linalool to (R)-Linalyl
Acetate
This is the final step to convert the enantiopure alcohol into the desired acetate.

Materials:

(R)-Linalool (from Method 1 or 2)

Acetic anhydride

Pyridine (anhydrous) or another suitable base (e.g., DMAP as a catalyst with triethylamine)

Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

Reaction Setup: Dissolve (R)-linalool (1.0 g, 6.48 mmol) in anhydrous CH₂Cl₂ (10 mL) and

add anhydrous pyridine (1.0 mL, 12.4 mmol).

Acetylation: Cool the solution to 0°C and add acetic anhydride (0.74 mL, 7.8 mmol)

dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates complete consumption of the starting alcohol.

Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash

sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The resulting crude (R)-linalyl acetate can be purified by vacuum

distillation or column chromatography if necessary.
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Synthetic Pathways to (R)-Linalyl Acetate
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Caption: Overview of synthetic routes to (R)-Linalyl Acetate.

Experimental Workflow for Enzymatic Kinetic Resolution
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Caption: Workflow for the enzymatic kinetic resolution of (±)-Linalool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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